

Application Notes: Emavusertib in Patient-Derived Xenograft (PDX) Models

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Compound of Interest		
Compound Name:	Emavusertib hydrochloride	
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Introduction

Emavusertib (CA-4948) is an orally bioavailable, selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] [2] It plays a critical role in blocking signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are often dysregulated in various malignancies.[3][4] The primary mechanism involves the inhibition of the MyD88-dependent signaling pathway, leading to the suppression of NF-kB and other pro-inflammatory and survival pathways.[3][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable for preclinical evaluation as they retain the genetic and phenotypic heterogeneity of the original tumor.[6][7] These models have been instrumental in evaluating the efficacy of Emavusertib in hematological malignancies.

Mechanism of Action

Emavusertib targets IRAK4, a serine/threonine kinase crucial for the assembly of the "Myddosome," a signaling complex formed with the adaptor protein MYD88.[4][5] In cancers with activating mutations in MYD88 (e.g., MYD88-L265P found in B-cell lymphomas) or mutations in spliceosome genes like SF3B1 and U2AF1 (found in AML and MDS), this pathway is constitutively active.[4][8] Spliceosome mutations can lead to the overexpression of a longer, oncogenic isoform of IRAK4 (IRAK4-L), which drives leukemic growth.[4][9] By inhibiting IRAK4, Emavusertib blocks downstream signaling to TRAF6 and TAK1, ultimately preventing the activation of the NF-κB and MAPK pathways, which promotes apoptosis and inhibits cell



proliferation.[5][10] Additionally, its activity against FLT3 provides a dual-targeting approach in malignancies like Acute Myeloid Leukemia (AML) where FLT3 mutations are common drivers. [10][11]

Therapeutic Applications in PDX Models

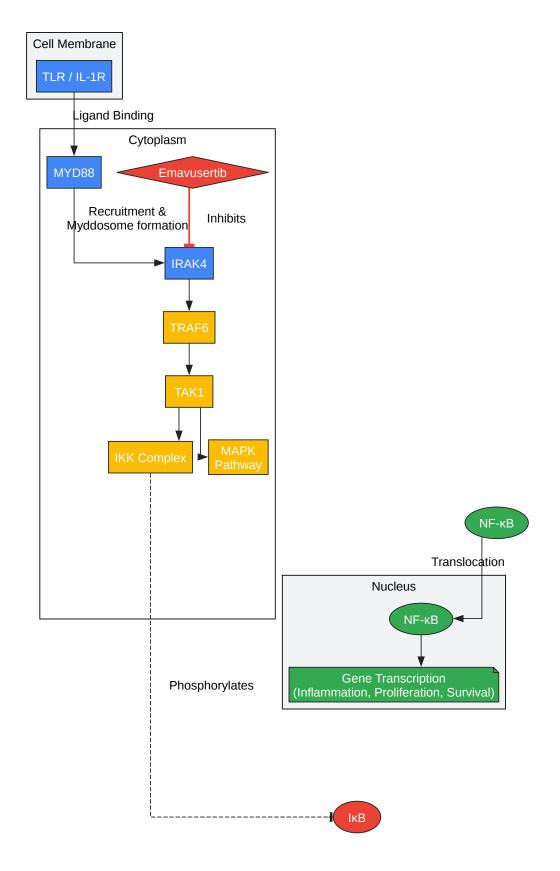
Emavusertib has demonstrated significant anti-tumor activity in various PDX and other xenograft models, primarily for hematologic cancers.

- Diffuse Large B-Cell Lymphoma (DLBCL): Emavusertib shows the greatest efficacy in
 Activated B-Cell (ABC) subtype DLBCL PDX models, particularly those harboring the MYD88
 L265P mutation.[12] It has also proven effective in models with dual MYD88 and CD79B
 mutations.[12] In a xenograft model of ABC DLBCL (OCI-Ly3), oral administration led to
 partial tumor regression and significant tumor growth inhibition.[5]
- Primary Central Nervous System Lymphoma (PCNSL): In a PCNSL xenograft model, treatment with Emavusertib at 100mg/kg improved median survival by 68%.[5]
- Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS): Preclinical studies in mouse models of AML have shown that Emavusertib has potent antileukemic activity.[1]
 [13] Its efficacy is particularly noted in models with spliceosome or FLT3 mutations, aligning with its dual inhibitory mechanism.[8][10]
- Overcoming Drug Resistance: Preclinical data indicates that Emavusertib can overcome
 resistance to other targeted therapies. In marginal zone lymphoma (MZL) cell lines resistant
 to BTK inhibitors (like ibrutinib) or PI3K inhibitors, Emavusertib restored sensitivity and acted
 synergistically with these agents.[5][14] This suggests its potential use in patients who have
 relapsed after treatment with BTK inhibitors.[8][15]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway targeted by Emavusertib and a typical experimental workflow for its evaluation in PDX models.

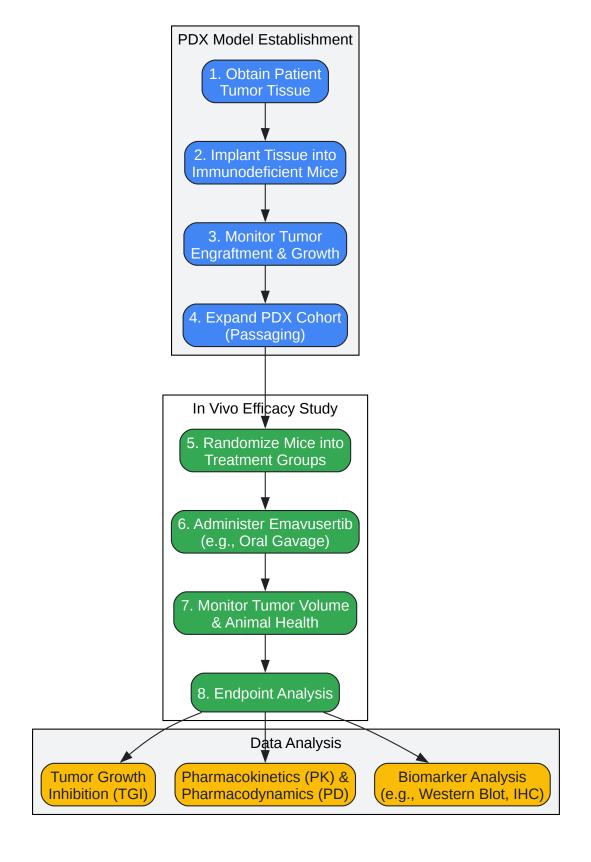




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Caption: The TLR/MYD88/IRAK4 signaling pathway inhibited by Emavusertib.





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Caption: General experimental workflow for evaluating Emavusertib in PDX models.



Quantitative Data Summary

The following tables summarize the quantitative efficacy data for Emavusertib from preclinical studies.

Table 1: In Vitro Activity of Emavusertib

Parameter	Cell Line / System	Value	Reference
IC50 (IRAK4)	Biochemical Assay	57 nM	[1]
IC50 (Cytokine Release)	TLR-Stimulated THP- 1 Cells	<250 nM (for TNF- α , IL-1 β , IL-6, IL-8)	[1][2]
Effect on Cytokine Secretion	ABC DLBCL Cell Lines	36% ↓ in IL-6, 40-41% ↓ in IL-10	[5]

| Effect on Cytokine Secretion | GCB DLBCL Cell Line | 35% ↓ in IL-10 |[5] |

Table 2: In Vivo Efficacy of Emavusertib in Xenograft Models



Model Type	Cancer Type	Treatment Regimen	Key Efficacy Outcome	Reference
Cell Line Xenograft	ABC DLBCL (OCI-Ly3, MYD88-L265P)	100 mg/kg, QD, Oral	>90% Tumor Growth Inhibition (TGI)	[5]
Cell Line Xenograft	ABC DLBCL (OCI-Ly3, MYD88-L265P)	200 mg/kg, QD, Oral	Partial Tumor Regression	[5]
Cell Line Xenograft	Primary CNS Lymphoma	100 mg/kg, QD, Oral	68% improvement in median survival	[5]
Syngeneic Model	Primary CNS Lymphoma (A20)	100 mg/kg, QD, Oral	61% improvement in median survival	[5]
PDX Models	ABC DLBCL (MYD88-L265P)	Not Specified	Efficacious in 4 of 5 models tested	[12]
PDX Model	ABC DLBCL (MYD88 & CD79B mutant)	Not Specified	Efficacious	[12]

| PDX Model (Resistant) | ABC DLBCL (MYD88-L265P, BCL6 trans.) | Combination with Ibrutinib | Synergistic TGI |[12] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a DLBCL PDX Model

This protocol describes a typical study to evaluate the anti-tumor efficacy of Emavusertib monotherapy in an established DLBCL PDX model.

- 1. Animal Models and Housing
- Animals: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old.



 Housing: House mice in a specific-pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food and water provided ad libitum.[16] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. PDX Tumor Implantation

- Thaw a cryopreserved, viable tumor fragment from a previously established and characterized DLBCL PDX line (e.g., with a known MYD88 mutation status).
- Under anesthesia, surgically implant a small tumor fragment (~20-30 mm³) subcutaneously into the right flank of each mouse.
- Monitor mice for post-surgical recovery and tumor engraftment.
- 3. Study Initiation and Treatment
- Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize mice into treatment cohorts (n=8-10 mice per group).
 - Group 1: Vehicle Control (e.g., formulation buffer), administered orally once daily (QD).
 - Group 2: Emavusertib (e.g., 100 mg/kg), administered orally QD.[5]
- Drug Formulation: Prepare Emavusertib for oral gavage according to the manufacturer's instructions or established protocols. A typical formulation might involve dissolving the compound in a vehicle like 0.5% methylcellulose with 0.2% Tween 80.
- Administration: Administer the assigned treatment daily for a specified period (e.g., 21-28 consecutive days).
- 4. Monitoring and Endpoints
- Tumor Volume: Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Record animal body weight twice weekly as a measure of general toxicity.
- Clinical Observations: Monitor animals daily for any signs of distress or toxicity.



- Primary Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the pre-defined treatment duration.
- Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- 5. Tissue Collection and Analysis
- At the study endpoint, euthanize mice via an approved method.
- Excise tumors, measure their final weight, and divide them for downstream analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis by Western Blot

This protocol outlines the steps to assess the inhibition of the IRAK4 signaling pathway in tumor tissue from the in vivo study.

- 1. Protein Lysate Preparation
- Homogenize snap-frozen tumor tissue (~50 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
- 2. SDS-PAGE and Western Blotting
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.



- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- 3. Antibody Incubation
- Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. Recommended antibodies include:
 - Phospho-IRAK1 (as a downstream marker of IRAK4 activity)
 - Total IRAK1
 - Phospho-p65 (NF-κB)
 - Total p65 (NF-κB)
 - β-Actin or GAPDH (as a loading control)
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- 4. Detection and Analysis
- Wash the membrane again three times with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize protein bands using a digital imaging system.
- Quantify band intensity using densitometry software (e.g., ImageJ). Normalize
 phosphorylated protein levels to their total protein counterparts to determine the extent of
 pathway inhibition in Emavusertib-treated tumors compared to controls.

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